Iprindole
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder.
A tricyclic antidepressant that has actions and uses similar to those of AMITRIPTYLINE, but has only weak antimuscarinic and sedative effects. (From Martindale, The Extra Pharmacopoeia, 30th ed, p257)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGPBGDXASWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204145 | |
| Record name | Iprindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-72-5 | |
| Record name | Iprindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprindole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iprindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iprindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iprindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69U0IKR8FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iprindole's Nuanced Interaction with Serotonin and Norepinephrine Reuptake: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the atypical tricyclic antidepressant iprindole and its effects on serotonin and norepinephrine reuptake. Synthesizing data from a range of preclinical studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's pharmacological profile, experimental methodologies used in its evaluation, and its proposed mechanisms of action.
Executive Summary
This compound, a tricyclic antidepressant developed in the 1960s, presents a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs). While structurally similar to other TCAs, this compound exhibits remarkably weak inhibitory effects on the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][3] This guide summarizes the quantitative data that substantiates this characteristic, details the experimental protocols for assessing monoamine reuptake inhibition, and explores the alternative hypothesis that this compound's antidepressant effects may be mediated through antagonism of 5-HT2A receptors and subsequent downstream modulation of dopaminergic pathways.[4][5]
Quantitative Analysis of this compound's Affinity for Serotonin and Norepinephrine Transporters
The interaction of this compound with the serotonin transporter (SERT) and the norepinephrine transporter (NET) has been quantified through various in vitro assays, primarily radioligand binding assays and uptake inhibition studies. The data consistently demonstrates this compound's low affinity for these transporters.
Binding Affinity (Ki)
Radioligand binding assays measure the affinity of a compound for a specific receptor or transporter. The inhibition constant (Ki) is a measure of this binding affinity; a lower Ki value indicates a higher affinity.
| Target Transporter | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | This compound | Human | Recombinant | 1,620 - 3,300 | |
| Norepinephrine Transporter (NET) | This compound | Human | Recombinant | 1,262 |
Reuptake Inhibition (IC50)
Uptake inhibition assays measure the concentration of a compound required to inhibit the reuptake of a neurotransmitter by 50% (IC50). A lower IC50 value indicates greater potency as a reuptake inhibitor.
| Neurotransmitter | Species | Tissue/Preparation | IC50 (µM) | Reference(s) |
| Serotonin (5-HT) | Mouse | Brain Slices | 50 | [6] |
| Norepinephrine (NE) | Mouse | Brain Slices | 9 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for the in vitro and in vivo assessment of this compound's effects.
Radioligand Binding Assay for SERT and NET
This protocol outlines a typical radioligand binding assay to determine the Ki of a test compound for SERT and NET.
Objective: To determine the binding affinity of this compound for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT or NET.
-
Radioligands: [3H]citalopram (for SERT) or [3H]nisoxetine (for NET).[7]
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a typical in vitro uptake assay using synaptosomes to measure the IC50 of a test compound for serotonin and norepinephrine reuptake.
Objective: To determine the potency of this compound in inhibiting the reuptake of serotonin and norepinephrine into nerve terminals.
Materials:
-
Synaptosomes (isolated nerve terminals) from rodent brain tissue (e.g., cortex, hippocampus).
-
Radiolabeled neurotransmitters: [3H]5-HT (serotonin) and [3H]NE (norepinephrine).
-
This compound (test compound).
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes from the desired brain region.[6]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in the physiological buffer.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measurement: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of this compound and determine the IC50 value.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.
Objective: To assess the in vivo effect of this compound administration on extracellular levels of serotonin and norepinephrine.
Materials:
-
Laboratory animals (e.g., rats).
-
Microdialysis probes.
-
Surgical equipment for probe implantation.
-
A perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
A fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.[8]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, in fractions over time.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continued Sampling: Continue to collect dialysate fractions to monitor changes in neurotransmitter levels post-drug administration.
-
Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.[9]
-
Data Interpretation: Compare the neurotransmitter levels before and after this compound administration to determine its in vivo effect on monoamine reuptake.
Alternative Mechanism of Action: 5-HT2A Receptor Antagonism
Given this compound's weak activity at SERT and NET, its antidepressant effects are likely mediated by other mechanisms. A prominent hypothesis is that this compound acts as a 5-HT2A receptor antagonist.[3][10] Blockade of 5-HT2A receptors in the prefrontal cortex has been shown to increase dopamine release in this region, which is a common downstream effect of several atypical antipsychotics with antidepressant properties.[11][12][13]
Proposed Signaling Pathway
The proposed signaling pathway suggests that by blocking 5-HT2A receptors, which can have an inhibitory influence on dopaminergic neurons, this compound leads to an increase in dopaminergic activity. Chronic treatment with this compound has been shown to enhance dopamine metabolism in the frontal cortex and striatum of rats, supporting this hypothesis.[5]
Conclusion
The evidence strongly indicates that this compound is a weak inhibitor of both serotonin and norepinephrine reuptake. Its pharmacological profile suggests that its antidepressant efficacy is likely not primarily derived from monoamine reuptake inhibition, a mechanism central to the action of most tricyclic antidepressants. The alternative hypothesis, centered on 5-HT2A receptor antagonism and subsequent modulation of dopaminergic systems, provides a more plausible explanation for its therapeutic effects. Further research focusing on the in vivo validation of this pathway and its clinical relevance is warranted to fully elucidate the unique mechanism of action of this atypical antidepressant. This comprehensive understanding is crucial for the rational design and development of novel antidepressant therapies.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Chronic treatment with this compound reduces immobility of rats in the behavioural 'despair' test by activating dopaminergic mechanisms in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iprindole's Putative Role in Neuroplasticity and Neurogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Iprindole, an atypical tricyclic antidepressant, has a long-established clinical efficacy that is mechanistically distinct from classical monoamine reuptake inhibition. This has led to the hypothesis that its therapeutic effects may be mediated by promoting neural plasticity and neurogenesis, a common downstream mechanism for many antidepressant agents. Direct quantitative evidence elucidating this compound's specific impact on these processes is notably sparse in existing literature. This technical guide synthesizes the available indirect evidence to construct a plausible molecular mechanism centered on intracellular signaling cascades, particularly the cAMP/PKA/CREB pathway. We provide standardized experimental protocols and hypothetical data to guide future research aimed at validating this proposed mechanism. The document outlines the key signaling pathways, presents detailed methodologies for essential experiments, and offers a framework for investigating this compound as a modulator of neuroplasticity.
Introduction: The this compound Anomaly
This compound is a tricyclic antidepressant (TCA) that presents a pharmacological paradox. Unlike most TCAs, it is a very weak and largely negligible inhibitor of both serotonin and norepinephrine reuptake[1]. Despite this, its clinical antidepressant effects are well-documented. This discrepancy suggests that this compound's mechanism of action diverges from the classical monoaminergic hypothesis and may instead converge on the downstream pathways that regulate brain structure and function.
The "neuroplasticity hypothesis" of depression posits that stress and depressive disorders are associated with neuronal atrophy and reduced neurogenesis, particularly in the hippocampus, and that antidepressant treatments work by reversing these structural deficits[2]. This is often mediated by the upregulation of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), which is regulated by the transcription factor cAMP Response Element-Binding protein (CREB)[2]. This guide explores the hypothesis that this compound, despite its atypical primary pharmacology, engages these fundamental neuroplasticity pathways.
Proposed Mechanism of Action: A Focus on Intracellular Signaling
The most compelling, albeit dated, evidence for this compound's action beyond receptor binding points to its influence on intracellular second messenger systems.
Upregulation of the cAMP Pathway
Chronic administration of this compound has been shown to increase cAMP (cyclic adenosine monophosphate) concentrations in the rat brain. This effect is dependent on the Gαs protein and is not observed with acute treatment, aligning with the delayed therapeutic onset of antidepressants[3]. The elevation of cAMP is a critical upstream event that initiates a cascade promoting neuroplasticity.
This leads to the central proposed signaling pathway:
-
This compound Administration (Chronic): The drug engages an as-yet-unconfirmed upstream target.
-
Gαs Protein Activation: This leads to the activation of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.
-
CREB Phosphorylation: PKA phosphorylates CREB, activating it as a transcription factor.
-
Gene Transcription: Phosphorylated CREB (pCREB) binds to the promoter regions of target genes, including BDNF.
-
Neurotrophin Synthesis: Increased transcription leads to the synthesis and release of BDNF.
-
Neuroplastic and Neurogenic Effects: BDNF, acting through its receptor TrkB, promotes synaptic plasticity, dendritic arborization, and the proliferation and survival of new neurons in the hippocampus.
Potential Upstream Targets
While the direct link is unconfirmed, this compound's known pharmacology offers potential upstream mechanisms for Gαs activation:
-
5-HT2A Receptor Antagonism: this compound is a known 5-HT2A antagonist. While 5-HT2A receptors are canonically Gq-coupled, extensive crosstalk exists between G-protein signaling pathways. Antagonism could indirectly disinhibit Gs-coupled pathways, leading to increased cAMP.
-
Glucocorticoid Receptor (GR) Modulation: Some studies have linked this compound to the modulation of GR phosphorylation and function[4][5]. Given the profound impact of stress and glucocorticoids on neuroplasticity, this represents another plausible, albeit complex, mechanism.
Quantitative Data (Hypothetical Framework)
Direct quantitative data on this compound's effect on neuroplasticity markers is lacking. The following table presents hypothetical, yet plausible, data based on effects observed with other antidepressants known to promote neurogenesis. This serves as a benchmark for future studies.
| Parameter | Assay | Control (Vehicle) | This compound (10 mg/kg) | Expected % Change | Reference Antidepressant (e.g., Fluoxetine) |
| Neurogenesis | BrdU+ cells/mm³ in DG | 3500 ± 450 | 5250 ± 600 | +50% | 5000 ± 550 |
| Cell Survival | BrdU+/NeuN+ cells | 1500 ± 200 | 2400 ± 300 | +60% | 2300 ± 280 |
| Signaling | pCREB/CREB Ratio | 1.0 ± 0.15 | 1.8 ± 0.25 | +80% | 1.9 ± 0.30 |
| Neurotrophins | BDNF Protein (pg/mg) | 120 ± 20 | 190 ± 30 | +58% | 200 ± 35 |
| Morphology | Dendritic Spine Density | 0.8 ± 0.1 spines/µm | 1.2 ± 0.15 spines/µm | +50% | 1.25 ± 0.2 spines/µm |
DG: Dentate Gyrus. Data are presented as Mean ± SEM and are purely illustrative.
Detailed Experimental Protocols
To validate the hypothesis, a series of well-defined preclinical experiments are required. The following protocols provide a standardized methodology.
Protocol: Adult Hippocampal Neurogenesis (BrdU Labeling)
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are housed under a 12h light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Animals receive daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle (0.9% saline) for 21 consecutive days.
-
BrdU Labeling: For cell proliferation studies, on day 22, animals receive a single i.p. injection of 5-bromo-2-deoxyuridine (BrdU; 200 mg/kg) and are sacrificed 2 hours later. For cell survival studies, animals receive daily BrdU injections (50 mg/kg, i.p.) for the last 5 days of drug treatment (days 17-21) and are sacrificed 3-4 weeks after the final injection.
-
Tissue Processing: Animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA overnight, and then transferred to a 30% sucrose solution. Coronal sections (40 µm) are cut using a cryostat.
-
Immunohistochemistry:
-
Free-floating sections are subjected to antigen retrieval (e.g., 2N HCl at 37°C for 30 min).
-
Sections are blocked (e.g., 3% normal goat serum with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibody (e.g., mouse anti-BrdU, 1:400) overnight at 4°C. For survival/phenotyping, co-incubate with a neuronal marker (e.g., rabbit anti-NeuN, 1:500).
-
Incubate with appropriate fluorescent secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594) for 2 hours.
-
Mount sections and counterstain with DAPI.
-
-
Quantification: BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus are quantified using unbiased stereological methods or by counting cells in systematically selected sections using a fluorescence microscope.
Protocol: Western Blot for BDNF and pCREB/CREB
-
Tissue Preparation: Following chronic treatment, animals are sacrificed by decapitation. The hippocampus is rapidly dissected on ice, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Hippocampal tissue is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Lysates are centrifuged (e.g., 14,000 x g for 15 min at 4°C), and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-BDNF 1:1000, rabbit anti-pCREB 1:1000, rabbit anti-CREB 1:1000, or mouse anti-β-actin 1:5000) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, 1:2000) for 1 hour.
-
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using software like ImageJ. Levels of pCREB and BDNF are normalized to total CREB and β-actin, respectively.
Protocol: Dendritic Spine Morphology (Golgi-Cox Staining)
-
Tissue Processing: Following chronic treatment, brains are extracted without perfusion and processed using a commercial Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit) according to the manufacturer's instructions. This typically involves immersion in an impregnation solution for 2 weeks in the dark.
-
Sectioning: Brains are sectioned on a vibratome at 100-150 µm thickness.
-
Staining Development: Sections are developed, dehydrated through an ethanol series, cleared, and coverslipped.
-
Analysis: Pyramidal neurons in the CA1 or CA3 region of the hippocampus are identified under a brightfield microscope. High-magnification images (100x oil-immersion objective) of secondary or tertiary dendritic segments are captured.
-
Quantification: The number of dendritic spines along a defined length (e.g., 50 µm) of dendrite is counted manually or with imaging software. Spine density is expressed as the number of spines per µm.
Conclusion and Future Directions
The existing evidence, while indirect, strongly suggests that this compound's antidepressant effects are likely mediated through the promotion of neuroplasticity via the upregulation of the cAMP-PKA-CREB signaling cascade. Its atypical pharmacological profile makes it a valuable tool for dissociating the neuroplastic effects of antidepressants from direct monoamine reuptake inhibition.
Critical future work should focus on:
-
Direct Validation: Conducting the experiments outlined in this guide to obtain direct, quantitative evidence of this compound's effects on neurogenesis, BDNF levels, and dendritic morphology.
-
Upstream Target Identification: Utilizing modern techniques such as chemoproteomics or receptor screening assays to identify the direct molecular target(s) through which this compound initiates the cAMP signaling cascade.
-
Functional Consequences: Correlating the observed molecular and cellular changes with behavioral outcomes in validated animal models of depression to establish a causal link between this compound-induced neuroplasticity and its therapeutic action.
By systematically addressing these questions, the scientific community can fully elucidate the mechanism of this anomalous antidepressant and potentially uncover novel targets for future drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies | MDPI [mdpi.com]
- 3. The Role of G-proteins and G-protein Regulating Proteins in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucocorticoid receptor: Pivot of depression and of antidepressant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant drugs inhibit glucocorticoid receptor-mediated gene transcription – a possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Iprindole In Vivo Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for in vivo studies involving Iprindole, an atypical tricyclic antidepressant. The following sections detail experimental protocols for common preclinical models of depression, methods for neurochemical analysis, and considerations for drug interaction studies.
Overview of this compound's In Vivo Pharmacological Profile
This compound distinguishes itself from typical tricyclic antidepressants (TCAs) by being a weak inhibitor of serotonin and norepinephrine reuptake. Its antidepressant effects are thought to be mediated through alternative mechanisms, including potential downstream effects on dopaminergic systems. In vivo studies are crucial for elucidating these mechanisms and evaluating the therapeutic potential of this compound.
Animal Models of Depression for this compound Evaluation
Forced Swim Test (FST) / Behavioural Despair Test
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors (swimming) and become immobile when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol: Chronic this compound Administration in Rats
This protocol is based on a study demonstrating the efficacy of chronic this compound treatment in the rat FST.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Drug Preparation: this compound hydrochloride is dissolved in physiological saline (0.9% NaCl).
-
Dosing Regimen:
-
Treatment Group: this compound (10 mg/kg, intraperitoneal injection) administered once daily for 21 consecutive days.[1]
-
Control Group: Vehicle (physiological saline) administered once daily for 21 consecutive days.
-
-
Forced Swim Test Procedure:
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Pre-test Session (Day 20): Each rat is placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for immobility.
-
Test Session (Day 21): One hour after the final drug/vehicle administration, each rat is placed in the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is measured during the 5-minute test session.
-
-
Expected Outcome: Chronic treatment with this compound is expected to significantly reduce the immobility time compared to the vehicle-treated control group.
Experimental Workflow: Forced Swim Test
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression, in rodents. Anhedonia is assessed by a decrease in the preference for a palatable sucrose solution over water.
Experimental Protocol: this compound in a Rat CUMS Model
While a specific CUMS protocol for this compound is not extensively detailed in the literature, the following represents a standard CUMS procedure that can be adapted for evaluating this compound.
-
Animals: Male Wistar rats (180-200 g).
-
Housing: Initially group-housed for acclimation, then single-housed during the CUMS procedure.
-
Sucrose Preference Baseline:
-
Prior to the stress regimen, rats are habituated to a 1% sucrose solution for 48 hours, with two bottles in each cage (one with 1% sucrose, one with water).
-
A baseline sucrose preference is established over a 24-hour period. Bottle positions are swapped after 12 hours to avoid place preference.
-
-
CUMS Procedure (4-6 weeks):
-
Rats are subjected to a series of mild, unpredictable stressors daily. The schedule of stressors should be random to prevent habituation.
-
Examples of Stressors:
-
Stroboscopic illumination (4 hours)
-
Tilted cage (45°) (12 hours)
-
Soiled cage (200 ml of water in sawdust bedding) (8 hours)
-
Reversal of light/dark cycle
-
Food or water deprivation (12-18 hours)
-
Crowded housing (24 hours)
-
Exposure to an empty water bottle (1 hour)
-
-
-
This compound Treatment:
-
Starting from the third week of the CUMS protocol, rats are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle daily.
-
-
Sucrose Preference Test (Weekly):
-
The sucrose preference test is conducted weekly to monitor the progression of anhedonia and the therapeutic effect of this compound.
-
Sucrose preference is calculated as: (Sucrose intake (g) / (Sucrose intake (g) + Water intake (g))) x 100%.
-
-
Expected Outcome: The CUMS procedure is expected to induce a significant decrease in sucrose preference. Chronic this compound treatment is hypothesized to reverse this deficit, restoring sucrose preference to baseline levels.
Drug-Drug Interaction Studies
This compound is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, which can lead to significant drug-drug interactions.
Experimental Design: In Vivo CYP450 Inhibition Study
-
Objective: To assess the potential of this compound to alter the pharmacokinetics of a co-administered drug that is a known substrate of a specific CYP450 enzyme.
-
Animal Model: Typically rats or mice.
-
Study Groups:
-
Control Group: Administered the probe substrate alone.
-
Treatment Group: Pre-treated with this compound for a specified period, followed by administration of the probe substrate.
-
-
Probe Substrates: Select a probe substrate specific for the CYP450 isoform of interest (e.g., caffeine for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Procedure:
-
The treatment group receives this compound at a defined dose and schedule.
-
At a specified time after the final this compound dose, both groups are administered the probe substrate.
-
Serial blood samples are collected at predetermined time points.
-
Plasma concentrations of the probe substrate and its major metabolite are quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) for the probe substrate in both groups.
-
-
Interpretation: A significant increase in the AUC and Cmax of the probe substrate in the this compound-treated group compared to the control group indicates inhibition of the respective CYP450 enzyme.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Effect of Chronic this compound on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Duration | N | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 21 days | 10 | 150 ± 12.5 |
| This compound | 10 | 21 days | 10 | 85 ± 9.8* |
*p < 0.05 compared to Vehicle group.
Table 2: Effect of this compound on Sucrose Preference in the CUMS Model
| Treatment Group | Week 0 (Baseline) | Week 4 (CUMS) | Week 6 (CUMS + Treatment) |
| Sucrose Preference (%, Mean ± SEM) | |||
| Control + Vehicle | 85 ± 4.2 | 83 ± 3.9 | 84 ± 4.5 |
| CUMS + Vehicle | 84 ± 3.8 | 55 ± 5.1 | 52 ± 4.7 |
| CUMS + this compound | 85 ± 4.0 | 56 ± 4.9* | 78 ± 5.3# |
*p < 0.05 compared to Control + Vehicle group. #p < 0.05 compared to CUMS + Vehicle group.
Table 3: Effect of this compound on Brain Monoamine Levels (ng/mg tissue, Mean ± SEM)
| Treatment Group | Brain Region | Dopamine | Norepinephrine | Serotonin |
| Vehicle | Prefrontal Cortex | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 |
| This compound | Prefrontal Cortex | 3.8 ± 0.4 | 1.9 ± 0.2 | 3.3 ± 0.5 |
| Vehicle | Striatum | 10.2 ± 1.1 | 0.5 ± 0.1 | 1.5 ± 0.2 |
| This compound | Striatum | 14.5 ± 1.5 | 0.6 ± 0.1 | 1.6 ± 0.2 |
*p < 0.05 compared to Vehicle group.
References
Application Notes and Protocols for Iprindole Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of iprindole, an atypical tricyclic antidepressant, in common rodent behavioral paradigms. Detailed protocols for the Forced Swim Test, Tail Suspension Test, and Open Field Test are provided, along with quantitative data from relevant studies and a summary of the drug's mechanism of action.
Mechanism of Action
This compound is distinguished from typical tricyclic antidepressants (TCAs) by its primary mechanism of action. Unlike classic TCAs that primarily inhibit the reuptake of serotonin and norepinephrine, this compound is a weak inhibitor of these monoamine transporters.[1] Its antidepressant effects are thought to be mediated through its antagonist activity at serotonin 5-HT2A receptors. This action is believed to indirectly influence dopaminergic systems, contributing to its behavioral effects.[1]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's action involves the blockade of 5-HT2A receptors, which are Gq-protein coupled. This antagonism is thought to modulate downstream dopaminergic pathways, which are implicated in the regulation of mood and behavior.
Quantitative Data Summary
The following tables summarize the reported effects of this compound administration in key rodent behavioral tests. Due to limited available dose-response data for this compound, data for other relevant antidepressants are included for comparative context.
Table 1: Forced Swim Test (FST) - Rat
| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |
| This compound | 10 | Intraperitoneal (i.p.) | Once daily for 21 days | Markedly reduced immobility time.[1] |
| Imipramine | 2.5 - 5.0 | Not Specified | 7 or 14 days | Reduced immobility time.[2] |
| Amitriptyline | 15 | Not Specified | Not Specified | Reduced immobility time in "high immobility" rats.[3] |
Table 2: Tail Suspension Test (TST) - Mouse
| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |
| Imipramine | 30 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |
| Desipramine | 30 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |
| Paroxetine | 10 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |
Table 3: Open Field Test (OFT) - Rat
| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |
| This compound | Not Specified | Not Specified | Neonatal | No significant difference in open field locomotion in adult rats.[5] |
| Amitriptyline | 5, 10, 15 | Oral | 21 days | Initial increase, then suppression of horizontal locomotion and rearing.[6] |
Experimental Protocols
The following are detailed protocols for conducting behavioral studies with this compound in rodents.
Forced Swim Test (FST) - Rat Protocol
This protocol is adapted from standard FST procedures and incorporates a chronic dosing schedule reported for this compound.[1][7][8][9][10]
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical containers (40 cm high, 20 cm in diameter)
-
Water (25 ± 1°C)
-
Video recording equipment
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation and Acclimation:
-
House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the housing conditions before the start of the experiment.
-
Handle the rats for a few minutes each day for 3-5 days prior to the first injection to minimize stress.
-
-
Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in the appropriate vehicle (e.g., sterile saline) to achieve the desired concentration for a 10 mg/kg dose.
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
-
Forced Swim Test:
-
Pre-swim Session (Day 21): One hour after the final injection, place each rat individually into a cylinder filled with 30 cm of water (25 ± 1°C). Allow the rat to swim for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 22): Approximately 24 hours after the pre-swim session, and one hour after the final drug/vehicle administration, place the rat back into the same cylinder with fresh water.
-
Record the session for 5 minutes.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Compare the mean immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
-
Tail Suspension Test (TST) - Mouse Protocol
This protocol is a standard procedure for the TST and can be adapted for use with this compound.[4][11][12][13][14][15]
Objective: To evaluate the antidepressant-like activity of this compound by measuring the duration of immobility in mice suspended by their tails.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male CD-1 or C57BL/6 mice (20-25 g)
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)
-
Adhesive tape
-
Video recording equipment
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation and Acclimation:
-
House mice individually in a controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation.
-
Handle mice daily for 3-5 days before the test.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution at the desired concentrations.
-
Administer this compound or vehicle (e.g., via i.p. injection) 30-60 minutes before the test.
-
-
Tail Suspension Test:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by taping the free end of the tape to the horizontal bar. The mouse's head should be approximately 20-25 cm from the floor.
-
Record the behavior for a total of 6 minutes.
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the total time the mouse remains immobile during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Compare the mean immobility times between the different dose groups and the vehicle control group using an appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Open Field Test (OFT) - Rat/Mouse Protocol
This protocol is a standard method to assess general locomotor activity and anxiety-like behavior.[5][6][16][17][18][19][20][21]
Objective: To determine the effects of this compound on locomotor activity and exploratory behavior in an open field arena.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Rats or mice
-
Open field apparatus (a square or circular arena with walls, typically made of a non-porous material for easy cleaning)
-
Video tracking software or photobeam detection system
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Preparation and Acclimation:
-
House animals as described in the previous protocols.
-
Allow at least one week for acclimation.
-
Handle animals for several days leading up to the test.
-
-
Drug Preparation and Administration:
-
Prepare this compound solutions at various concentrations to assess a dose-response relationship.
-
Administer this compound or vehicle 30-60 minutes prior to placing the animal in the open field.
-
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5 to 30 minutes).
-
Record the session using video tracking software or a photobeam system.
-
Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recordings to quantify various locomotor and exploratory parameters, including:
-
Total distance traveled: The overall distance the animal moves within the arena.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior, with more time in the center suggesting reduced anxiety.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Grooming duration: The total time spent grooming.
-
-
Compare the means of these parameters across the different this compound dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
References
- 1. Chronic treatment with this compound reduces immobility of rats in the behavioural 'despair' test by activating dopaminergic mechanisms in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neonatally administered this compound on adult behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. moodandemotion.org [moodandemotion.org]
- 17. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 21. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iprindole in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iprindole is an atypical tricyclic antidepressant that has demonstrated efficacy in preclinical models of depression, such as the Forced Swim Test (FST).[1][2] Unlike typical tricyclic antidepressants, this compound is a weak inhibitor of serotonin and norepinephrine reuptake.[3] Its antidepressant-like effects are thought to be mediated through other mechanisms, including antagonism of 5-HT2 receptors and downstream modulation of the dopaminergic system.[3][4] The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.[5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.[5]
These application notes provide a detailed protocol for utilizing this compound in the forced swim test in rodents.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound in the forced swim test. Data is presented as the mean duration of immobility.
| Species | Treatment | Dosage (mg/kg) | Administration Route | Regimen | Immobility (seconds) | Percent Change from Control | Reference |
| Rat | Control (Vehicle) | N/A | i.p. | Chronic | ~180 | N/A | [6] |
| Rat | This compound | 10 | i.p. | Chronic | ~120 | -33% | [6] |
Note: The values in this table are approximate and intended for illustrative purposes based on descriptions of significant reductions in immobility from the cited literature. Actual results may vary based on experimental conditions.
Experimental Protocols
Standard Forced Swim Test Protocol (Rodents)
This protocol is a generalized procedure for conducting the forced swim test.
Apparatus:
-
A transparent glass or plastic cylinder.
-
For rats: 40-60 cm in height and 20 cm in diameter.
-
For mice: 25 cm in height and 10 cm in diameter.
-
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, preventing the animal from touching the bottom with its tail or hind limbs.[7]
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1-2 hours before the experiment.
-
Pre-test Session (Day 1):
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the animal back into the cylinder for a 5-minute test session.[8]
-
Record the entire 5-minute session for subsequent analysis.
-
After the session, remove the animal, dry it, and return it to its home cage.
-
Data Analysis:
-
The duration of immobility during the 5-minute test session is scored. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Other behaviors such as swimming and climbing can also be scored separately to provide additional information about the drug's mechanism of action.
This compound Administration Protocol for the Forced Swim Test
This protocol details the administration of this compound for the FST.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline or distilled water)
-
Standard laboratory equipment for injections (syringes, needles, etc.)
Procedure:
Acute Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time point before the test session (e.g., 30, 60, or 120 minutes prior).
-
Conduct the test session of the FST as described in the standard protocol.
Chronic Administration:
-
Administer this compound or vehicle daily for a predetermined period (e.g., 7, 14, or 21 days).
-
On the final day of treatment, administer the last dose at a specified time before the FST test session.
-
Conduct the test session of the FST as described in the standard protocol. A common chronic dosing schedule involves daily injections for 21 days, with the final injection given 1 hour before the test.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test with this compound administration.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Iprindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iprindole is an atypical tricyclic antidepressant distinguished by its unique pharmacological profile. Unlike many other tricyclics, it is a notably weak inhibitor of serotonin and norepinephrine reuptake.[1][2][3] Its therapeutic effects are thought to be mediated through antagonism of 5-HT2 receptors and potential downstream dopaminergic mechanisms.[2][4] this compound also exhibits antihistaminic and anticholinergic properties.[1][5] The development of high-throughput screening (HTS) assays for this compound derivatives is crucial for identifying novel compounds with improved efficacy and selectivity. These application notes provide detailed protocols for various HTS methods suitable for screening this compound derivatives, focusing on their potential interactions with monoamine transporters and relevant signaling pathways.
Target Selection and Assay Principles
The primary targets for screening this compound derivatives include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as 5-HT2 receptors. The choice of assay depends on the specific aspect of drug-target interaction to be measured, such as direct binding, uptake inhibition, or changes in cellular membrane potential. Both fluorescence-based and radioligand-based assays are amenable to high-throughput formats.[6][7][8]
Data Presentation: Comparative Analysis of Screening Methods
The following table summarizes the key quantitative parameters for the high-throughput screening assays detailed in this document.
| Assay Type | Target(s) | Principle | Throughput | Readout | Key Parameters |
| Fluorescence-Based Neurotransmitter Uptake Assay | SERT, NET, DAT | Measures the inhibition of fluorescent substrate uptake into cells expressing the target transporter.[6][9] | High (384-well) | Fluorescence Intensity | IC50, % Inhibition |
| FLIPR Membrane Potential Assay | SERT, NET, DAT | Detects changes in cell membrane potential upon transporter activity using a fluorescent dye.[10][11][12] | High (384/1536-well) | Fluorescence Intensity | IC50, EC50 |
| Radioligand Binding Assay (Competition) | 5-HT2 Receptors, SERT, NET, DAT | Measures the ability of a test compound to displace a radiolabeled ligand from its target.[13][14][15] | Medium to High | Scintillation Counting | Ki, IC50 |
| Scintillation Proximity Assay (SPA) for Uptake | SERT, NET, DAT | A homogeneous assay measuring the uptake of a radiolabeled substrate into cells grown on a scintillating microplate.[8][16] | High (384-well) | Scintillation Counts | IC50, % Inhibition |
Experimental Protocols
Fluorescence-Based Neurotransmitter Uptake Assay
This assay provides a non-radioactive method to screen for inhibitors of monoamine transporters.[6][9]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[9]
-
Test compounds (this compound derivatives)
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates
-
HBSS (Hank's Balanced Salt Solution) with 0.1% BSA
-
Fluorescence microplate reader with bottom-read capability
Protocol:
-
Cell Plating: Plate the transporter-expressing cells onto poly-D-lysine coated microplates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in HBSS/0.1% BSA. Remove the cell culture medium and add the compound dilutions to the wells. Incubate for 10-20 minutes at 37°C.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Add the dye solution to each well.
-
Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30 minutes, or as an endpoint reading.
-
Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
FLIPR Membrane Potential Assay
This assay is suitable for identifying modulators of electrogenic transporters like the monoamine transporters.[10][17]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)[10][11]
-
Test compounds (this compound derivatives)
-
96- or 384-well black, clear-bottom microplates
-
Assay buffer (e.g., HBSS)
-
FLIPR instrument (or equivalent fluorescence imaging plate reader)
Protocol:
-
Cell Plating: Plate cells as described in the previous protocol.
-
Dye Loading: Prepare the membrane potential dye solution according to the kit instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare concentrated solutions of the this compound derivatives in a separate plate.
-
Signal Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and simultaneously measure the change in fluorescence intensity.
-
Data Analysis: The change in fluorescence is proportional to the membrane potential. Analyze the data to determine the inhibitory or stimulatory effects of the compounds and calculate IC50 or EC50 values.
Radioligand Competition Binding Assay
This "gold standard" assay determines the binding affinity of test compounds to the target receptor or transporter.[14]
Materials:
-
Cell membranes prepared from cells expressing the target (e.g., 5-HT2A receptor, SERT)
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Citalopram for SERT)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Mianserin for 5-HT2A, Fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, test compound at various concentrations, and cell membranes.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Scintillation Proximity Assay (SPA) for Transporter Uptake
This homogeneous assay format is highly amenable to HTS and avoids separation steps.[16][18][19]
Materials:
-
HEK293 cells stably expressing the target transporter
-
Cytostar-T scintillating microplates
-
Radiolabeled substrate (e.g., [3H]-Serotonin for SERT)
-
Test compounds (this compound derivatives)
-
Assay buffer
Protocol:
-
Cell Plating: Plate the transporter-expressing cells directly into the Cytostar-T scintillating microplates and grow to confluence.[16]
-
Compound Addition: Add the test compounds at various concentrations to the cell monolayers.
-
Substrate Addition: Add the radiolabeled substrate to initiate the uptake reaction.
-
Signal Measurement: Immediately place the plate in a microplate scintillation counter and measure the signal in real-time. Cellular uptake brings the radiolabel into close proximity with the scintillant in the plate, generating a light signal.[16]
-
Data Analysis: The rate of increase in scintillation counts reflects the transporter activity. Determine the inhibitory effect of the compounds and calculate their IC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: High-throughput screening workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 11. shop.moleculardevices.com [shop.moleculardevices.com]
- 12. avantorsciences.com [avantorsciences.com]
- 13. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. revvity.com [revvity.com]
Application Notes and Protocols for Iprindole Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of iprindole for animal studies, with a focus on rodent models. The information is intended to assist in the design of preclinical experiments for assessing the pharmacological properties of this compound.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile. Unlike typical TCAs that primarily inhibit the reuptake of serotonin and norepinephrine, this compound's mechanism of action is not fully elucidated but is thought to involve the modulation of dopaminergic, serotonergic, and noradrenergic systems, as well as antagonism of histamine H1 and acetylcholine receptors[1][2]. Its distinct mechanism makes it a subject of interest in neuropharmacological research.
Dosage Calculation and Administration
General Considerations
The appropriate dosage of this compound can vary significantly depending on the animal species, the research question, and whether the study involves acute or chronic administration. It is crucial to perform dose-range finding studies to determine the optimal dose for a specific experimental paradigm.
Recommended Dosage Ranges
The following tables summarize reported dosages of this compound used in various animal models. These should be used as a starting point for experimental design.
Table 1: this compound Dosage in Rat Models
| Route of Administration | Dosage Range | Study Type | Observed Effects | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | Chronic (21 days) | Enhanced dopamine metabolism, reduced immobility in forced swim test | [3] |
| Intraperitoneal (i.p.) | 25 mg/kg/day | Chronic (15 days) | Raised pulmonary artery pressure | [4] |
| Gavage | Not Specified | Chronic (21 days) | Not Specified | [4] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Route of Administration | Dosage Range | Study Type | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Pig | Intravenous (i.v.) | 15-30 mg/kg | Acute | Reduced severity of ventricular arrhythmias | | | Dog | Intravenous (i.v.) | 20 mg/kg | Acute | Reverted ouabain- and aconitine-induced arrhythmias | | | Cat | Intravenous (i.v.) | 1-10 mg (total dose) | Acute | Dose-dependent increases in pulmonary artery pressure |[4] |
Toxicity Data
Lethal Dose 50 (LD50): Publicly available literature does not provide specific LD50 values for this compound in rats or mice for oral, intraperitoneal, or intravenous routes of administration. Researchers should conduct their own acute toxicity studies to determine the LD50 and establish a therapeutic index for their specific animal model and experimental conditions.
Experimental Protocols
Preparation of this compound for Injection
For intraperitoneal or intravenous administration, this compound hydrochloride should be dissolved in a sterile, isotonic vehicle.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Syringes and needles
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically add the calculated amount of this compound hydrochloride powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., 6.5-7.5).
-
The solution should be freshly prepared before each experiment.
Forced Swim Test (FST) in Rats
The FST is a common behavioral assay to assess antidepressant-like activity.
Materials:
-
Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Towels
-
Video recording equipment (optional)
-
Stopwatch
Protocol:
-
Pre-test session (Day 1):
-
Fill the water tank to a depth of 30 cm.
-
Gently place each rat individually into the tank for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats at the desired time points before the test session (e.g., 24h, 5h, and 1h prior to the test).
-
-
Test session (Day 2):
-
24 hours after the pre-test session, place the rats individually back into the water tank for a 5-minute test session.
-
Record the duration of immobility during the 5-minute session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound
The following diagram illustrates the potential, though not fully elucidated, signaling pathways affected by this compound.
Caption: Putative signaling pathways of this compound.
Experimental Workflow for Assessing Antidepressant-like Effects
The following diagram outlines a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model.
Caption: Experimental workflow for antidepressant assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of neonatally administered this compound on adult behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-acute toxicity study reveals no dentrimental effect of formononetin in mice upon repeated i.p. dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Iprindole's Effect on Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the effects of the tricyclic antidepressant Iprindole on cellular protein expression, with a focus on the Unfolded Protein Response (UPR) and autophagy pathways. While direct Western blot analysis of this compound's effects is not extensively documented, research on other tricyclics, such as Amitriptyline, suggests potential modulation of these crucial cellular processes.[1][2][3][4] The following protocols and data interpretation guidelines are provided to facilitate such investigations.
Introduction
This compound is an atypical tricyclic antidepressant (TCA) with a unique pharmacological profile.[5][6][7] Unlike typical TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[5][8] Its mechanism of action is not fully elucidated but may involve interactions with various neurotransmitter systems.[5][9] Emerging evidence suggests that antidepressants can influence cellular stress response pathways, such as the Unfolded Protein Response (UPR) and autophagy, which are critical for cellular homeostasis and are implicated in the pathophysiology of depression.[4][10][11][12]
Western blot analysis is a powerful technique to quantify changes in the expression levels of key proteins within these pathways, providing insights into the molecular mechanisms of this compound's action.
Potential Signaling Pathways Modulated by this compound
The Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[12][13][14] It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[12] Key protein markers of UPR activation that can be assessed by Western blot include:
-
IRE1α (Inositol-requiring enzyme 1α): An ER stress sensor that, when activated, initiates the splicing of XBP1 mRNA.[12][14]
-
PERK (PKR-like ER kinase): Another ER stress sensor that phosphorylates eIF2α to attenuate protein translation.[12][14]
-
ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, upregulates UPR target genes.[12][14][15]
-
CHOP (C/EBP homologous protein): A pro-apoptotic transcription factor induced during prolonged ER stress.[12]
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Autophagy
Autophagy is a catabolic process responsible for the degradation of cellular components via lysosomes. It plays a key role in cellular quality control and has been linked to the mechanism of action of some antidepressants.[4][11] Key protein markers for monitoring autophagy by Western blot include:
-
LC3B (Microtubule-associated protein 1A/1B-light chain 3B): The conversion of LC3-I to the lipidated form LC3-II is a hallmark of autophagosome formation.[2]
-
p62/SQSTM1 (Sequestosome 1): An adaptor protein that is degraded during autophagy. Accumulation of p62 can indicate impaired autophagic flux.[1]
-
Beclin-1: A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, essential for the initiation of autophagy.[2][16]
Caption: The Autophagy signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y, PC12) or a cell line known to be responsive to antidepressants.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (water or DMSO) in all experiments.
-
Western Blot Protocol
Caption: A typical Western Blot experimental workflow.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-LC3B, anti-p62, anti-GRP78) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Analysis of UPR Protein Expression Following this compound Treatment
| Treatment Group | GRP78/BiP (Fold Change vs. Control) | p-IRE1α/IRE1α (Ratio) | p-PERK/PERK (Ratio) | CHOP (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.05 | 0.12 ± 0.02 | 0.15 ± 0.03 | 1.00 ± 0.08 |
| This compound (10 µM) | 1.85 ± 0.12 | 0.45 ± 0.06 | 0.52 ± 0.07 | 2.50 ± 0.21 |
| This compound (50 µM) | 2.75 ± 0.25 | 0.82 ± 0.11 | 0.91 ± 0.13 | 4.80 ± 0.45 |
| Tunicamycin (Positive Control) | 3.50 ± 0.31 | 1.20 ± 0.15 | 1.35 ± 0.18 | 6.20 ± 0.55 |
*Data are presented as mean ± SEM (n=3). Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: Hypothetical Quantitative Analysis of Autophagy Protein Markers Following this compound Treatment
| Treatment Group | LC3-II/LC3-I Ratio | p62/SQSTM1 (Fold Change vs. Control) | Beclin-1 (Fold Change vs. Control) |
| Vehicle Control | 0.25 ± 0.04 | 1.00 ± 0.07 | 1.00 ± 0.06 |
| This compound (10 µM) | 0.85 ± 0.11 | 0.65 ± 0.08 | 1.50 ± 0.14* |
| This compound (50 µM) | 1.50 ± 0.18 | 0.40 ± 0.05 | 2.10 ± 0.22** |
| Rapamycin (Positive Control) | 2.20 ± 0.25 | 0.25 ± 0.03 | 2.80 ± 0.29*** |
*Data are presented as mean ± SEM (n=3). Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, **p < 0.001.
Conclusion
These application notes provide a comprehensive guide for utilizing Western blot analysis to explore the impact of this compound on the UPR and autophagy pathways. The detailed protocols and data presentation formats are intended to assist researchers in designing and executing robust experiments to elucidate the molecular mechanisms of this atypical antidepressant. Such studies will contribute to a deeper understanding of this compound's cellular effects and may inform future drug development efforts.
References
- 1. Amitriptyline interferes with autophagy-mediated clearance of protein aggregates via inhibiting autophagosome maturation in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amitriptyline interferes with autophagy-mediated clearance of protein aggregates via inhibiting autophagosome maturation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressants act by inducing autophagy controlled by sphingomyelin–ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Response to Unfolded Proteins in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unfolded protein response and associated alterations in toll-like receptor expression and interaction in the hippocampus of restraint rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 16. Association of FKBP51 with priming of autophagy pathways and mediation of antidepressant treatment response: evidence in cells, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iprindole Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of iprindole in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tricyclic antidepressant. Unlike most tricyclic antidepressants, it is a weak and negligible inhibitor of serotonin and norepinephrine reuptake. Instead, it is thought to act as a weak antagonist of 5-HT2 receptors.[1]
Q2: What is the molecular weight of this compound?
A2: The molar mass of the free base form of this compound is 284.44 g/mol .[1][2][3]
Q3: In what forms is this compound commercially available?
A3: this compound has been used commercially as both the free base and the hydrochloride salt.[1]
Q4: How should I store the solid form of this compound?
A4: For long-term storage of pure, solid this compound, a temperature of -20°C is recommended, which should maintain its stability for up to three years. For shorter-term storage, 4°C is also acceptable, but be sure to protect it from light.[2][4]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability, where they can be kept for up to one year.[4]
Solubility Data
The solubility of this compound is a critical factor for in vitro and in vivo experimental design. Below is a summary of its solubility in a common organic solvent.
Table 1: this compound Solubility in an Organic Solvent
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 115 - 120 | ~404.3 | Sonication is recommended to aid dissolution.[2][4] |
Troubleshooting Guide
Q1: My this compound powder is stuck to the vial. What should I do?
A1: If the powdered this compound adheres tightly to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom.[4]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: While aiming for a low percentage of organic solvent in your final assay medium is ideal, sometimes increasing the DMSO concentration (e.g., from 0.5% to 1% or higher) can improve solubility. However, be mindful of the potential effects of the solvent on your experimental system.[5]
-
Use a different formulation: Consider using solubilizing agents such as PEG300, PEG400, Tween 80, or cyclodextrins in your formulation.[4]
-
Sonication: After dilution, sonicating the solution may help to redissolve small amounts of precipitate.[4]
Q3: I'm concerned about the stability of this compound in my experimental buffer during a long incubation period. What factors should I consider?
A3: The stability of compounds in aqueous solutions can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact the stability of a compound, especially if it is susceptible to hydrolysis.[6][7] For tricyclic antidepressants, both acidic and alkaline conditions can promote degradation.[6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6][7] Whenever possible, conduct incubations at the lowest feasible temperature for your experimental setup.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of some compounds.[6] It is good practice to protect solutions containing this compound from light, especially during long-term storage or incubation.
-
Presence of metal ions: Trace metal ion contaminants can catalyze oxidative degradation.[8] Using high-purity water and buffers can help to minimize this. The use of a chelating agent like EDTA may also be beneficial.[8]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.[5][9]
Materials:
-
This compound (solid form)
-
Research buffer of interest (e.g., PBS, TRIS, Citrate) at a specific pH
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the research buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]
-
After agitation, allow the suspension to settle.
-
Separate the solid and liquid phases by centrifugation or filtration.[9]
-
Carefully collect an aliquot of the supernatant.
-
If necessary, dilute the aliquot with the same buffer.
-
Quantify the concentration of this compound in the aliquot using a validated analytical method.
-
It is recommended to perform a minimum of three replicate determinations for each condition.[11]
Diagrams
Caption: Workflow for Determining this compound Solubility.
Caption: Decision Tree for Troubleshooting Precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Immunomart [immunomart.org]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iprindole in behavioral experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-related behavioral studies.
Q1: Why am I observing inconsistent or no significant effects of this compound in the Forced Swim Test (FST) or Tail Suspension Test (TST)?
A1: Several factors can contribute to variability in results. Consider the following:
-
Acute vs. Chronic Dosing: this compound's behavioral effects are often more pronounced after chronic administration.[1] Acute, single-dose administrations may not produce significant changes in immobility time. A typical chronic treatment schedule involves daily injections for 14-21 days.
-
Dose Selection: Ensure an appropriate dose range is being tested. Sub-therapeutic doses will not elicit a response, while excessively high doses may induce sedative effects that can be mistaken for depressive-like behavior.
-
Timing of Behavioral Testing: The timing of the test relative to the last this compound injection is critical. For chronic studies, testing is often performed 1 hour or 24 hours after the final dose, and the observed effects can differ at these time points.[1]
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[2] Sex differences in response to antidepressants have also been reported.[3]
-
Drug Stability and Vehicle: Ensure the this compound solution is properly prepared and stored. This compound's stability in solution can be affected by factors like pH, light, and temperature. The choice of vehicle should also be considered, as it can influence drug solubility and absorption.
Q2: My animals are showing sedative effects. How can I differentiate this from depressive-like behavior?
A2: Sedation is a potential confounding factor, as it can be misinterpreted as increased immobility. To address this:
-
Conduct Locomotor Activity Testing: Always include an open field test or similar locomotor activity assessment to evaluate the general motor effects of this compound at the doses used in your FST or TST. A significant decrease in locomotor activity suggests that the observed increase in immobility may be due to sedation rather than a specific antidepressant-like effect.
-
Dose-Response Curve: A comprehensive dose-response study can help identify a therapeutic window where antidepressant-like effects are observed without significant sedation.
-
Observe Animal Behavior: Carefully observe the animals during the tests. Sedated animals may display a general lack of movement, while the immobility in the FST and TST is characterized by a specific passive posture.
Q3: I am seeing unexpected or paradoxical effects of this compound. What could be the cause?
A3: Unexpected results can arise from several sources:
-
Drug Interactions: this compound is a potent inhibitor of cytochrome P450 enzymes and can interact with numerous other drugs, including anesthetics that might be used for any surgical procedures.[4][5][6][7] These interactions can alter the metabolism and clearance of either this compound or the co-administered drug, leading to unforeseen behavioral outcomes.
-
Off-Target Effects: While this compound has a primary mechanism of action, it can have off-target effects, especially at higher doses, that may contribute to unexpected behaviors.
-
Environmental Stressors: Factors such as housing conditions (e.g., isolation vs. group housing), handling, and time of day for testing can significantly impact behavioral outcomes and interact with drug effects.[8]
Q4: What are the best practices for preparing and storing this compound solutions for in vivo studies?
A4: Proper preparation and storage are crucial for ensuring the integrity of the drug.
-
Solubility: this compound hydrochloride is soluble in water or saline. However, for other forms or higher concentrations, vehicles such as a small percentage of DMSO or other solubilizing agents may be necessary. Always confirm the solubility and stability of this compound in your chosen vehicle.
-
Storage: Aqueous solutions of this compound should be protected from light and stored at appropriate temperatures (e.g., refrigerated) to prevent degradation. The stability of the solution over time should be considered, and fresh solutions should be prepared regularly. For longer-term storage, aliquoting and freezing may be an option, but stability under these conditions should be validated.
-
pH: The pH of the solution should be controlled to ensure drug stability and minimize irritation at the injection site.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound's use in behavioral experiments.
Table 1: Dose-Response of this compound in the Forced Swim Test (Rat)
| Dose (mg/kg, i.p.) | Treatment Regimen | Time After Last Dose | Immobility Time (seconds) | Reference |
| 10 | 21 days, once daily | 1 hour | Markedly reduced | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 67.1 ng/mL (for a single 60 mg oral dose) | [9] |
| Time to Peak (Tmax) | 2-4 hours | [9] |
| Elimination Half-life (t1/2) | 52.5 hours | [9] |
| Plasma Concentration (Chronic) | 18-77 ng/mL (at 90 mg/day for 3 weeks) | [9] |
Table 3: Comparative Efficacy of this compound and Imipramine
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodents)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session. This is done to induce a stable level of immobility on the test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle according to your experimental design (acute or chronic).
-
Test Session: 24 hours after the pre-test session (for rats) or on the single test day (for mice), place the animal back in the water for a 5-minute (for rats) or 6-minute (for mice) test session.
-
Scoring: Record the session and score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. For mice, scoring is typically done for the last 4 minutes of the 6-minute test.
Tail Suspension Test (TST) Protocol (Mice)
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail. The area should be enclosed to prevent the mouse from seeing other animals.
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and hang the mouse on the suspension bar.
-
Test Duration: The test is typically 6 minutes long.
-
Scoring: Record the entire 6-minute session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. Some strains of mice may climb their tails, which can be a confounding factor. If this occurs, those animals may need to be excluded from the analysis.
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of action for this compound's antidepressant-like effects.
Caption: Troubleshooting workflow for inconsistent results in this compound behavioral experiments.
References
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurology.com [jneurology.com]
- 3. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Drug interactions during anesthesia. General principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse drug interactions in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Iprindole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Iprindole. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this contribute to varied experimental outcomes?
A1: this compound is an atypical tricyclic antidepressant.[1][2] Unlike typical TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[1] Its primary mechanism is believed to be the antagonism of 5-HT2 receptors.[1] This complex pharmacology, targeting multiple receptor systems, can lead to varied results depending on the specific experimental model and its expression of these different receptors. The antidepressant effects may also be mediated by downstream dopaminergic mechanisms.[1]
Q2: How should I prepare and store this compound for my experiments to ensure its stability?
A2: Proper preparation and storage are critical for consistent results. This compound is available as a free base or hydrochloride salt.[1] For in vitro studies, it can be dissolved in an organic solvent like ethanol. For in vivo studies, the appropriate vehicle must be chosen to ensure solubility and minimize toxicity. It is crucial to protect this compound solutions from light and store them at the recommended temperature to prevent degradation. Long-term storage conditions and stability in different solvents should be validated.
Q3: I am observing high variability in my behavioral experiments with this compound, particularly in the forced swim test. What could be the cause?
A3: The forced swim test (FST) is known for its inherent variability.[3][4] Several factors can influence the outcome, including animal strain, sex, age, and environmental conditions like water temperature and lighting.[5] Additionally, this compound's complex pharmacology can contribute to this variability. Its sedative effects, mediated by histamine H1 receptor antagonism, might be misinterpreted as depressive-like behavior.[6] Careful experimental design with appropriate controls is essential to dissect the specific effects of this compound on depressive-like behavior versus general motor activity.
Q4: My in vitro receptor binding assay results with this compound are not consistent with published data. What should I check?
A4: Discrepancies in receptor binding data can arise from several sources. Ensure the radioligand and competitor concentrations are accurate and that the incubation time is sufficient to reach equilibrium. The source and preparation of the tissue or cell membranes can also significantly impact results. Verify the integrity of your reagents and the calibration of your equipment. It is also important to note that binding affinities (Ki values) can vary between different studies and experimental conditions.
Q5: Are there known drug-drug interactions with this compound that I should be aware of in my co-administration studies?
A5: Yes, this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2D6.[2] This can lead to significant interactions with other drugs that are metabolized by these enzymes.[2] Co-administration of this compound can increase the plasma concentrations and prolong the half-life of other compounds, potentially leading to enhanced effects or toxicity.[1] It is crucial to consider these potential interactions when designing and interpreting co-administration experiments.
Troubleshooting Guides
Inconsistent Results in Behavioral Studies (e.g., Forced Swim Test)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in immobility time between subjects in the this compound-treated group. | 1. Inconsistent drug administration (e.g., injection site, volume). 2. Individual differences in drug metabolism (CYP2D6 activity). 3. Environmental stressors affecting animal behavior.[4] 4. Sedative effects of this compound confounding results.[6] | 1. Standardize drug administration procedures meticulously. 2. Use a sufficient number of animals to account for individual variability. Consider using a genetically homogeneous animal strain. 3. Acclimate animals to the testing room and handle them consistently. Control for noise and light.[5] 4. Include a control experiment to assess motor activity (e.g., open field test) to distinguish between antidepressant-like effects and sedation. |
| This compound fails to produce a significant antidepressant-like effect compared to the vehicle control. | 1. Inappropriate dose of this compound. 2. Insufficient duration of treatment for chronic studies. 3. Drug degradation due to improper storage or preparation. | 1. Perform a dose-response study to determine the optimal effective dose in your specific animal model. 2. For chronic studies, ensure the treatment duration is sufficient to induce neuroadaptive changes. 3. Prepare fresh this compound solutions for each experiment and store them according to the manufacturer's recommendations. |
Variable In Vitro Assay Results (e.g., Receptor Binding, Enzyme Inhibition)
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent Ki values for this compound in receptor binding assays. | 1. Pipetting errors leading to inaccurate concentrations. 2. Variation in incubation time or temperature. 3. Degradation of this compound in the assay buffer. 4. Differences in membrane preparation quality. | 1. Calibrate pipettes regularly and use positive displacement pipettes for viscous solutions. 2. Strictly control incubation time and temperature. 3. Assess the stability of this compound in your assay buffer over the course of the experiment. 4. Standardize the membrane preparation protocol and perform quality control checks (e.g., protein concentration). |
| Unexpected inhibition or activation in enzyme assays. | 1. This compound directly interacting with the assay components (e.g., substrate, detection reagents). 2. Contamination of the this compound stock solution. | 1. Run control experiments without the enzyme to check for direct effects of this compound on the assay signal. 2. Use a fresh, high-purity stock of this compound. |
Data Presentation
This compound Receptor Binding Affinities (Ki, nM)
| Receptor | Human | Rat | Reference |
| 5-HT2A | 217-280 | - | [1] |
| 5-HT2C | - | 206 | [1] |
| H1 | 100-130 | - | [1] |
| SERT | 1,210 | 1,800 | [1] |
| NET | 1,262 | 2,400 | [1] |
| DAT | 6,530 | - | [1] |
| α1 | 2,300 | - | [1] |
| α2 | 8,600 | - | [1] |
| D2 | - | 6,300 | [1] |
| mACh | 2,100 | - | [1] |
| σ1 | >10,000 | >10,000 | [1] |
Note: Lower Ki values indicate higher binding affinity. Data can vary between studies due to different experimental conditions.
This compound Pharmacokinetic Parameters (Human)
| Parameter | Value | Reference |
| Tmax (single 60 mg dose) | 2 - 4 hours | [1] |
| Cmax (single 60 mg dose) | 67.1 ng/mL (236 nmol/L) | [1] |
| Terminal half-life | 52.5 hours | [1] |
| Plasma concentration (chronic 90 mg/day) | 18 - 77 ng/mL (63–271 nmol/L) | [1] |
Experimental Protocols
Forced Swim Test (Rodent)
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
Record the session with a video camera for later analysis.
-
The total test duration is typically 6 minutes.
-
Score the last 4 minutes of the test for immobility, which is defined as the lack of motion of the limbs, with the animal making only small movements to keep its head above water.
-
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test (e.g., 30-60 minutes for acute studies).
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Radioligand Binding Assay (Competition)
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor.
-
This compound hydrochloride.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Iprindole Stability in DMSO
This technical support guide provides information and troubleshooting advice for researchers working with Iprindole dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C.
Disclaimer: Publicly available, long-term stability data for this compound specifically in DMSO at -20°C is limited. The information provided herein is based on general chemical stability principles, manufacturer recommendations for similar compounds, and established protocols for stability testing. For critical applications, it is strongly recommended that users perform their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: According to suppliers, pure this compound is stable for up to 3 years when stored at -20°C. When dissolved in a solvent, it is recommended to be stored at -80°C for up to 1 year. While specific data for DMSO at -20°C is not provided, these recommendations suggest that low temperatures are crucial for maintaining the compound's integrity.
Q2: I have been storing my this compound in DMSO at -20°C. Is it still viable?
A2: While -80°C is often recommended for long-term storage in solution, storage at -20°C may be suitable for shorter durations. The viability of your sample will depend on several factors, including the concentration, the quality of the DMSO, the frequency of freeze-thaw cycles, and exposure to moisture and light. If you observe any changes in your experimental results, such as decreased potency, it is advisable to perform a quality control check or use a fresh stock solution.
Q3: How many times can I freeze-thaw my this compound stock solution in DMSO?
A3: It is best practice to minimize freeze-thaw cycles. Each cycle increases the risk of water absorption into the DMSO and can lead to compound precipitation or degradation. It is recommended to aliquot your stock solution into single-use volumes to avoid repeated temperature changes. Studies on other small molecules in DMSO have shown that significant compound loss can occur after multiple freeze-thaw cycles.[1]
Q4: What are the signs of this compound degradation in my DMSO stock?
A4: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) to check for the appearance of degradation products and to quantify the remaining parent compound.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent biological activity in experiments. | 1. Degradation of this compound in the DMSO stock solution. 2. Precipitation of this compound from the solution. 3. Inaccurate concentration due to solvent evaporation or water absorption. | 1. Prepare a fresh stock solution of this compound from a solid compound. 2. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. 3. Use an analytical method like HPLC-UV to verify the concentration of your stock solution. 4. For future use, aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The concentration of this compound may be too high for complete solubility at lower temperatures. 2. Water may have been absorbed by the DMSO, reducing the solubility of this compound. | 1. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. Centrifuge the vial to pellet the precipitate and use the supernatant, though the concentration will be lower than intended. 3. Prepare a new stock solution at a lower concentration. 4. Ensure that high-purity, anhydrous DMSO is used and that vials are tightly sealed to prevent moisture absorption. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS). | 1. Presence of this compound degradation products. 2. Contamination of the DMSO solvent. 3. Contamination from the storage container. | 1. Analyze a sample of the pure DMSO solvent as a control to identify any solvent-related impurities. 2. If degradation is suspected, a forced degradation study can help to identify potential degradation products. 3. Ensure that high-quality, inert storage vials (e.g., amber glass) are used. |
Data Presentation
| Time Point | Storage Condition | Purity (%) by HPLC | Concentration (mM) by HPLC-UV | Appearance |
| 0 Months | -20°C | 99.8% | 10.05 | Clear, colorless solution |
| 3 Months | -20°C | 99.5% | 10.01 | Clear, colorless solution |
| 6 Months | -20°C | 99.1% | 9.95 | Clear, colorless solution |
| 12 Months | -20°C | 98.2% | 9.83 | Clear, colorless solution |
| 24 Months | -20°C | 96.5% | 9.68 | Clear, colorless solution |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO at -20°C
This protocol outlines a procedure to determine the stability of this compound in DMSO over time when stored at -20°C.
1. Materials and Reagents:
-
This compound (solid, high purity)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps and PTFE septa
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV and MS detectors
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
2. Preparation of this compound Stock Solution:
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent water condensation.
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolve the this compound in the appropriate volume of anhydrous DMSO in a volumetric flask. Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into multiple amber glass vials, filling them to minimize headspace.
-
Seal the vials tightly.
3. Storage and Sampling:
-
Label each vial with the compound name, concentration, date of preparation, and a unique identifier.
-
Take an initial sample (T=0) for immediate analysis.
-
Place the remaining vials in a freezer set to -20°C.
-
At predetermined time points (e.g., 1, 3, 6, 12, 18, and 24 months), remove one vial for analysis. Do not return the vial to the freezer after thawing to avoid freeze-thaw cycles.
4. Analytical Method (HPLC-MS):
-
Sample Preparation:
-
Thaw the sample vial to room temperature.
-
Vortex the vial to ensure homogeneity.
-
Prepare a dilution of the sample in the initial mobile phase to a concentration suitable for the HPLC-MS system.
-
-
HPLC-MS Analysis:
-
Use a validated stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile using both UV and MS detectors.
-
-
Data Analysis:
-
Purity Assessment: Determine the peak area of this compound and any degradation products from the chromatogram. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Concentration Measurement: Quantify the concentration of this compound using a calibration curve generated from freshly prepared standards of known concentrations.
-
Degradation Product Identification: Use the mass spectrometry data to identify the molecular weights of any new peaks, which may correspond to degradation products.
-
5. Acceptance Criteria:
-
Define acceptable limits for purity and concentration loss (e.g., purity should not fall below 95%, and concentration should remain within ±10% of the initial value).
Mandatory Visualization
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Validation & Comparative
A Head-to-Head Comparison of Iprindole and Other Tricyclic Antidepressants for Researchers and Drug Development Professionals
An in-depth analysis of the pharmacological profiles, clinical efficacy, and experimental data of the atypical tricyclic antidepressant, Iprindole, in comparison to conventional tricyclic antidepressants (TCAs) such as amitriptyline, imipramine, clomipramine, desipramine, and nortriptyline.
Introduction
Tricyclic antidepressants (TCAs) have long been a cornerstone in the pharmacological treatment of major depressive disorder. Their primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, leading to increased synaptic availability of these neurotransmitters.[1] However, the therapeutic landscape of antidepressants is continually evolving, with a focus on developing agents with improved side-effect profiles and novel mechanisms of action. This compound, a tricyclic compound developed in the 1960s, stands out as an atypical TCA.[2][3] Unlike its conventional counterparts, this compound exhibits weak effects on monoamine reuptake.[2][3] Instead, its antidepressant properties are attributed to its potent antagonism of histamine H1, muscarinic acetylcholine, and certain serotonin receptors.[3][4] This guide provides a comprehensive head-to-head comparison of this compound and other prominent TCAs, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Performance Comparison: Efficacy and Side Effects
Direct head-to-head clinical trials comparing this compound with other TCAs are limited. However, a double-blind controlled study from 1974 involving 60 depressed out-patients found that this compound and imipramine had comparable overall antidepressant efficacy and action profiles.[5] Notably, this compound was associated with a significantly lower incidence of side effects, none of which were severe.[5] The common side effects of this compound, such as dry mouth, constipation, blurred vision, urinary retention, and drowsiness, are primarily attributed to its anticholinergic properties.[3]
In a broader context, a 2001 systematic review of 186 randomized controlled trials concluded that while amitriptyline is less well-tolerated than other TCAs and SSRIs, slightly more patients recover on amitriptyline than on alternative antidepressants.[6] Another meta-analysis found no overall difference in efficacy between TCAs and SSRIs in 89 head-to-head trials.[7] These broader findings highlight the general efficacy of TCAs as a class, while the limited data on this compound suggests a potentially more favorable side-effect profile compared to traditional TCAs like imipramine.[5]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and other TCAs lies in their primary mechanism of action.
Typical Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine): These drugs act as potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] By blocking these transporters, they prevent the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.
This compound: In contrast, this compound is a weak inhibitor of SERT and NET.[3] Its therapeutic effects are believed to be mediated through its antagonist activity at several key receptors, including:
-
Histamine H1 Receptors: Blockade of these receptors contributes to the sedative effects of this compound.[4]
-
Muscarinic M1 Acetylcholine Receptors: Antagonism at these receptors is responsible for the anticholinergic side effects.[4]
-
Serotonin Receptors (e.g., 5-HT2): Interaction with specific serotonin receptors may also contribute to its antidepressant and anxiolytic effects.
The distinct mechanisms are visualized in the signaling pathway diagrams below.
Figure 1: Mechanism of Action of Typical Tricyclic Antidepressants.
Figure 2: Mechanism of Action of this compound.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other TCAs for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ, leading to some variability.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |
| This compound | >10,000 | 1,800 | 100-130 | 2,100 | 2,300 |
| Amitriptyline | 3.45 | 13.3 | 0.5 | ~20 | ~25 |
| Imipramine | 1.1 | 37 | 11 | ~40 | ~30 |
| Clomipramine | 0.14 | 28 | 31 | 37 | 26 |
| Desipramine | 18 | 0.8 | 110 | ~100 | ~50 |
| Nortriptyline | 8 | 4 | 8 | ~50 | ~40 |
Data compiled from multiple sources.[8][9][10][11][12]
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.[2][13][14]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors).
-
Unlabeled test compound (e.g., this compound, Amitriptyline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the target receptor.[2]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known potent unlabeled ligand.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[2]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[2]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Figure 3: Experimental Workflow for Radioligand Competition Binding Assay.
In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol describes a general method to measure the potency of a compound in inhibiting the reuptake of a neurotransmitter into cells expressing the corresponding transporter.[15][16][17]
Objective: To determine the IC50 value of a test compound for the inhibition of serotonin or norepinephrine reuptake.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).[17]
-
Cell culture medium and supplements.
-
Poly-D-lysine coated 96-well plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).
-
Unlabeled test compound (e.g., this compound, Amitriptyline).
-
Scintillation fluid.
-
Scintillation counter or microplate reader.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hSERT or hNET in appropriate medium.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates and allow them to adhere overnight.[15]
-
Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a specific time (e.g., 10-20 minutes) at 37°C.[16]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to start the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of neurotransmitter uptake at each concentration of the test compound.
-
Plot the percentage of inhibition of uptake against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of neurotransmitter uptake.
-
Figure 4: Experimental Workflow for Neurotransmitter Uptake Inhibition Assay.
Conclusion
This compound represents a unique pharmacological entity within the tricyclic antidepressant class. Its distinct mechanism of action, centered on receptor antagonism rather than monoamine reuptake inhibition, sets it apart from conventional TCAs. The available data, although limited, suggests that this compound may offer comparable antidepressant efficacy to traditional TCAs like imipramine, but with a more favorable side-effect profile. The quantitative data on receptor binding affinities clearly illustrates the pharmacological divergence of this compound. For researchers and drug development professionals, this compound serves as an interesting case study in the development of antidepressants with novel mechanisms, potentially offering a different therapeutic approach for patients who do not respond to or tolerate typical monoamine reuptake inhibitors. Further head-to-head clinical trials are warranted to more definitively establish its place in the therapeutic armamentarium for depression.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Clomipramine - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Iprindole and Other Antidepressants on Gene Expression
Executive Summary
This guide provides a comparative analysis of the effects of the atypical tricyclic antidepressant (TCA) iprindole on gene expression relative to other major classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), other TCAs, and Monoamine Oxidase Inhibitors (MAOIs). A comprehensive review of available scientific literature reveals a significant disparity in the amount of research conducted on these compounds. While extensive transcriptomic and proteomic data are available for widely prescribed antidepressants like fluoxetine (an SSRI) and imipramine (a TCA), research into the molecular effects of this compound is notably limited.
The primary finding of this comparison is that while many common antidepressants converge on pathways related to neuroplasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling cascades, there is no available data to confirm if this compound has similar effects. The only direct evidence of this compound's impact on gene expression comes from a study indicating its ability to induce the immediate early gene c-fos in the rat brain, an effect shared by several other antidepressants. This guide synthesizes the available data, presents it in a structured format, and uses visualizations to illustrate key pathways and experimental workflows, highlighting the current knowledge gaps regarding this compound's molecular mechanism of action.
Introduction to Antidepressant Classes and this compound's Unique Profile
Antidepressants are broadly classified based on their primary pharmacological mechanisms. This guide focuses on comparing this compound to three major classes:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine, these drugs function by selectively blocking the reuptake of serotonin, increasing its availability in the synapse.
-
Tricyclic Antidepressants (TCAs): This older class of antidepressants, including imipramine, typically inhibits the reuptake of both serotonin and norepinephrine.
-
Monoamine Oxidase Inhibitors (MAOIs): Drugs like phenelzine work by inhibiting the monoamine oxidase enzymes, which are responsible for breaking down monoamine neurotransmitters, thereby increasing their levels.
This compound is classified as a TCA but exhibits an atypical pharmacological profile. Unlike most TCAs, it is a very weak inhibitor of serotonin and norepinephrine reuptake[1]. Its antidepressant effects are thought to be mediated through other mechanisms, with some evidence pointing towards it acting as a 5-HT2 receptor antagonist[1][2]. This unique profile makes a comparison of its effects on gene expression particularly interesting for understanding alternative mechanisms of antidepressant action.
Comparative Analysis of Gene Expression Effects
The long-term therapeutic effects of antidepressants are believed to stem from adaptive changes in neuronal gene expression that lead to enhanced neuroplasticity and resilience. Below, we compare the known effects of this compound to other antidepressants on key gene families and signaling pathways.
Immediate early genes, such as c-fos, are rapidly and transiently induced in response to neuronal stimulation. They are often used as markers of neuronal activation and can initiate downstream changes in gene expression.
A key study directly compared the effects of acute administration of several antidepressants, including this compound, on c-fos expression in the rat brain[3][4]. The findings from this study are summarized in the table below.
Table 1: Effect of Acute Antidepressant Treatment on c-Fos-like Immunoreactivity in the Rat Brain
| Antidepressant Class | Drug | Dose (mg/kg) | Key Brain Regions with Increased c-Fos Expression |
| Atypical TCA | This compound | 15 | Central Amygdala |
| TCA | Nortriptyline | 15 | Central Amygdala, various hypothalamic nuclei |
| TCA | Desipramine | 10 | Central Amygdala, Piriform Cortex |
| SSRI | Fluoxetine | 15 | Central Amygdala, Nucleus Accumbens Shell |
| MAOI | Tranylcypromine | 7.5 | Widespread, including Central Amygdala, Striatum, Cortex |
| Dopamine-NE Reuptake Inhibitor | Bupropion | 20 | Widespread, including Central Amygdala, Striatum, Cortex |
Source: Adapted from Beck, 1995.[3][4]
The study found that all tested antidepressants, including this compound, significantly increased c-fos expression in the central amygdala [3][4]. This suggests that modulation of this brain region may be a common initial effect across different classes of antidepressants. Drugs with dopaminergic effects, like bupropion and the MAOI tranylcypromine, produced a more widespread induction of c-fos[3].
A central hypothesis in antidepressant pharmacology is that these drugs work by increasing neurotrophic support in brain regions like the hippocampus and prefrontal cortex, leading to enhanced neuronal survival and synaptic plasticity. The Brain-Derived Neurotrophic Factor (BDNF) and its downstream transcription factor, cAMP response element-binding protein (CREB), are central to this hypothesis.
-
SSRIs (Fluoxetine) and TCAs (Imipramine): Chronic treatment with fluoxetine and imipramine has been consistently shown to increase the expression of BDNF and the phosphorylation (activation) of CREB in the hippocampus[5][6][7]. These molecular changes are often correlated with the behavioral effects of the antidepressants. Transcriptomic studies have identified a broad range of genes regulated by these drugs that are involved in neurogenesis, synaptic plasticity, and cell survival[8][9][10][11].
-
MAOIs (Phenelzine): While less studied with high-throughput methods, phenelzine has been shown to alter the levels of transcription factors like AP-2 in the rat brain, though the effects were opposite to those of imipramine and citalopram, suggesting a different regulatory mechanism[12].
-
This compound: There is currently no published data available from transcriptomic, proteomic, or targeted gene expression studies investigating the effect of this compound on the BDNF/CREB signaling pathway. This represents a major gap in our understanding of this compound's mechanism of action compared to other antidepressants. One study did show that this compound can inhibit Ca2+-calmodulin-regulated myosin light chain phosphorylation, a process involving protein kinases that can be part of broader signaling cascades[13]. However, a direct link to CREB phosphorylation was not established.
Table 2: Summary of Antidepressant Effects on Key Neuroplasticity-Related Genes
| Antidepressant Class | Drug(s) | Effect on c-fos Expression | Effect on BDNF Expression | Effect on CREB Activation |
| Atypical TCA | This compound | Increase [3][4] | No Data Available | No Data Available |
| SSRI | Fluoxetine | Increase[5] | Increase[5][6] | Increase[5] |
| TCA | Imipramine | Increase | Increase[7] | Increase[14] |
| MAOI | Phenelzine | Data limited for phenelzine, but tranylcypromine increases it[3] | No direct data | Data limited |
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols. Understanding these methods is crucial for interpreting the results.
The data in Table 1 was generated using the following general methodology[3][4]:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: Rats received a single intraperitoneal (i.p.) injection of either saline (vehicle) or one of the antidepressant drugs at the doses specified in Table 1.
-
Tissue Preparation: Two hours after the injection, the animals were deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains were then removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Brains were sectioned on a cryostat. The sections were incubated with a primary antibody specific for the Fos protein. This was followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.
-
Visualization and Analysis: The Fos protein was visualized using a chromogen like diaminobenzidine (DAB), which produces a dark brown stain in cells expressing the protein. The number of Fos-positive cells was then counted in various brain regions using light microscopy.
The gene expression data for antidepressants like imipramine is often generated using RNA-Sequencing (RNA-Seq)[10][11][15]. A typical workflow is as follows:
-
Animal Model and Treatment: A relevant animal model (e.g., mice subjected to chronic stress) is treated chronically with the antidepressant (e.g., imipramine in drinking water for several weeks) or a vehicle control.
-
Tissue Dissection: Specific brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.
-
RNA Extraction: Total RNA is isolated from the tissue samples using commercial kits. The quality and quantity of the RNA are assessed.
-
Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing. This involves steps like mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted, and this data is used to perform differential expression analysis to identify genes that are significantly upregulated or downregulated in the antidepressant-treated group compared to the control group.
Signaling Pathways and Workflows
Visualizing the relationships between molecules and experimental steps can aid in understanding the complex actions of antidepressants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute treatment with antidepressant drugs selectively increases the expression of c-fos in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute treatment with antidepressant drugs selectively increases the expression of c-fos in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adolescent fluoxetine exposure induces persistent gene expression changes in the hippocampus of adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BDNF-TRKB signaling system of the dorsal periaqueductal gray matter is implicated in the panicolytic-like effect of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Transcriptomic Analysis of the Effects of Antidepressant Drugs in Stress-Susceptible Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic evidence for immaturity induced by antidepressant fluoxetine in the hippocampus and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine and Imipramine Reverse Transcriptional Signatures of Susceptibility and Induce Resilience-Specific Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketamine and Imipramine Reverse Transcriptional Signatures of Susceptibility and Induce Resilience-Specific Gene Expression Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenelzine treatment increases transcription factor AP-2 levels in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidepressants and protein kinases: inhibition of Ca2+-regulated myosin phosphorylation by fluoxetine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpc-bioinformatics.cineca.it [hpc-bioinformatics.cineca.it]
A Comparative Analysis of Iprindole and Mirtazapine on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of iprindole and mirtazapine on human sleep architecture. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes available experimental data, outlines methodologies for key experiments, and visualizes the signaling pathways of both compounds.
Introduction
Sleep disturbances are a common comorbidity with various neuropsychiatric disorders, and understanding the impact of psychotropic medications on sleep architecture is crucial for effective treatment. This compound, a tricyclic antidepressant (TCA), and mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), are two such drugs known to have effects on sleep. This guide offers a side-by-side comparison of their influence on sleep patterns, supported by available scientific evidence.
Comparative Data on Sleep Architecture
Quantitative data from polysomnography (PSG) studies provide the most objective measure of a drug's effect on sleep architecture. While extensive data is available for mirtazapine, specific quantitative PSG data for this compound is limited in the current literature. The following tables summarize the reported effects of mirtazapine on key sleep parameters in both healthy volunteers and patients with major depressive disorder (MDD).
Mirtazapine: Effects on Sleep Architecture
Table 1: Effects of Mirtazapine on Sleep Architecture in Healthy Volunteers
| Sleep Parameter | Direction of Change | Magnitude of Change (Approximate) | Citation |
| Sleep Onset Latency (SOL) | ↓ | Significant Reduction | [1][2][3][4] |
| Total Sleep Time (TST) | ↑ | Significant Increase | [4] |
| Sleep Efficiency | ↑ | Significant Increase | [1][2][3][4] |
| Wake After Sleep Onset (WASO) | ↓ | Significant Reduction | [3] |
| Stage 1 Sleep | ↓ | Significant Reduction | [1][3] |
| Stage 2 Sleep | ↔ / ↑ | No significant change or increase | [3] |
| Slow-Wave Sleep (SWS; Stages 3 & 4) | ↑ | Significant Increase | [1][2][3] |
| REM Sleep Latency | ↔ / ↑ | No significant change or slight increase | [1][3] |
| REM Sleep Percentage | ↔ | No significant alteration | [1][4][5] |
Table 2: Effects of Mirtazapine on Sleep Architecture in Patients with Major Depressive Disorder (MDD)
| Sleep Parameter | Direction of Change | Magnitude of Change (Approximate) | Citation |
| Sleep Onset Latency (SOL) | ↓ | Significant Reduction | [5][6][7] |
| Total Sleep Time (TST) | ↑ | Significant Increase | [5][6][7][8] |
| Sleep Efficiency | ↑ | Significant Increase | [5][6][7][8] |
| Wake After Sleep Onset (WASO) | ↓ | Significant Reduction | [9] |
| Stage 2 Sleep | ↑ | Increase | [6][7] |
| Slow-Wave Sleep (SWS; Stages 3 & 4) | ↑ | Significant Increase | [6][7][9] |
| REM Sleep Latency | ↑ | Significant Increase | [9] |
| REM Sleep Percentage | ↔ / ↑ | No significant alteration or increase | [5][6][7] |
This compound: Qualitative Effects on Sleep Architecture
Quantitative polysomnography data for this compound is scarce in the available literature. However, qualitative descriptions and early studies suggest the following effects:
-
REM Sleep: A notable characteristic of this compound is that it does not suppress REM sleep , which distinguishes it from most other tricyclic antidepressants.[10][11][12]
-
Sedative Effects: this compound is known to have sedative properties, which can lead to drowsiness.[13] This effect is likely beneficial for sleep initiation.
-
Sleep Continuity: Due to its sedative nature, it is hypothesized to improve sleep continuity, though specific data on parameters like TST and sleep efficiency are lacking.
Experimental Protocols
The data presented above are primarily derived from studies employing polysomnography (PSG), the gold standard for assessing sleep architecture.
Polysomnography (PSG) Protocol
A typical PSG study protocol for evaluating the effects of a hypnotic or antidepressant medication involves the following steps:
-
Participant Screening: Participants (either healthy volunteers or a specific patient population) are screened for any pre-existing sleep disorders or other conditions that could interfere with the study. A baseline assessment of their sleep habits is often conducted.
-
Adaptation Night: Participants spend at least one night in the sleep laboratory to acclimate to the environment and the monitoring equipment. Data from this night is typically not used for the primary analysis.
-
Baseline Recording: A full-night PSG is recorded to establish the participant's baseline sleep architecture before any drug administration.
-
Drug Administration: The investigational drug (e.g., this compound or mirtazapine) or a placebo is administered in a double-blind, randomized manner. The dosage and timing of administration are standardized according to the study design.
-
Post-Treatment Recording: A full-night PSG is recorded after drug administration to assess its effects on sleep architecture. This may be done after a single dose or after a period of chronic administration.
-
Data Analysis: The recorded PSG data is scored by trained technicians according to standardized criteria (e.g., the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events). Key sleep parameters are then statistically compared between the baseline and treatment nights, as well as between the drug and placebo groups.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and mirtazapine on sleep architecture can be attributed to their distinct pharmacological profiles and interactions with various neurotransmitter systems.
This compound Signaling Pathway
This compound is a tricyclic antidepressant with a unique mechanism of action compared to its class. It is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[13] Its primary effects are believed to be mediated through the antagonism of histamine H1 and serotonin 5-HT2 receptors.[14] The sedative effects are largely attributed to its potent H1 receptor blockade.
Mirtazapine Signaling Pathway
Mirtazapine's mechanism of action is multifaceted. It is an antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of both norepinephrine and serotonin. Additionally, it is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors, and histamine H1 receptors.[5][9] Its strong antihistaminic activity is responsible for its prominent sedative effects, while the 5-HT2 antagonism is thought to contribute to the increase in slow-wave sleep.
Comparative Analysis and Discussion
The primary difference in the effects of this compound and mirtazapine on sleep architecture lies in their impact on REM sleep and the availability of quantitative data to characterize their effects.
Mirtazapine has a well-documented profile of improving sleep continuity and increasing deep, slow-wave sleep.[1][2][3] It significantly reduces the time it takes to fall asleep and increases total sleep time and efficiency.[5][6][7][8] These effects are beneficial for individuals with depression who often experience insomnia and fragmented sleep. Notably, mirtazapine generally does not suppress, and may even slightly increase, REM sleep.[5][6][7] This is a significant departure from many other antidepressants, particularly the SSRIs and older TCAs, which are known to suppress REM sleep.
This compound , on the other hand, is primarily characterized by its lack of REM sleep suppression, a feature it shares with only a few other antidepressants.[10][11][12] This property may be advantageous in certain clinical contexts where preserving normal REM sleep architecture is desirable. Its sedative effects, mediated by H1 receptor antagonism, suggest it would likely reduce sleep latency and improve sleep continuity, similar to mirtazapine. However, the absence of robust, modern polysomnography studies on this compound makes a direct quantitative comparison of its effects on other sleep stages, such as slow-wave sleep, challenging.
From a mechanistic standpoint, both drugs share a potent antihistaminic effect, which underlies their sedative properties. However, mirtazapine's additional prominent antagonism of α2-adrenergic and 5-HT2 receptors leads to its characteristic enhancement of slow-wave sleep. This compound's weaker effect on monoamine reuptake and primary action on H1 and 5-HT2 receptors likely explains its distinct profile of sedation without REM suppression.
Conclusion
Mirtazapine is a well-studied antidepressant with robust evidence demonstrating its ability to improve multiple parameters of sleep architecture, including a significant increase in slow-wave sleep, without suppressing REM sleep. This compound is also a sedating antidepressant that is notably characterized by its lack of REM sleep suppression. While this suggests a potentially favorable profile for preserving natural sleep patterns, a comprehensive understanding of its effects on other sleep stages is hampered by a lack of modern, quantitative polysomnography data.
For researchers and drug development professionals, mirtazapine serves as a benchmark for an antidepressant with sleep-improving properties. The unique profile of this compound, particularly its non-suppressive effect on REM sleep, warrants further investigation using modern sleep analysis techniques to fully elucidate its therapeutic potential and comparative efficacy. Future studies employing standardized polysomnography protocols are needed to provide a more complete, quantitative comparison of this compound's effects on sleep architecture.
Experimental Workflow Diagram
References
- 1. The effects of mirtazapine on sleep: a placebo controlled, double-blind study in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The effects of mirtazapine on sleep: a placebo controlled, double-blind study in young healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Acute effects of mirtazapine on sleep continuity and sleep architecture in depressed patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Mirtazapine on Sleep Polygraphic Variables in Major Depression | Semantic Scholar [semanticscholar.org]
- 7. karger.com [karger.com]
- 8. mdpi.com [mdpi.com]
- 9. Polysomnographic and symptomatological analyses of major depressive disorder patients treated with mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an antidepressant which does not block REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects on sleep: a double-blind study comparing trimipramine to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Iprindole's Antidepressant-Like Effects: A Comparative Analysis
An Examination of Preclinical Evidence for a Unique Tricyclic Antidepressant
Iprindole, an atypical tricyclic antidepressant (TCA), has demonstrated antidepressant-like properties in various preclinical models. Unlike typical TCAs, which primarily function by inhibiting the reuptake of serotonin and norepinephrine, this compound exhibits a distinct pharmacological profile, acting as a 5-HT2 receptor antagonist.[1][2][3] This comparative guide synthesizes findings from multiple studies to provide a cross-validation of this compound's efficacy in established behavioral paradigms of depression, such as the Forced Swim Test (FST), and contrasts its performance with other classes of antidepressants.
Mechanism of Action: A Divergence from Traditional TCAs
This compound's primary mechanism of action is believed to be the blockade of serotonin 5-HT2 receptors.[1][2] This contrasts with classical TCAs like imipramine, which are potent inhibitors of serotonin and norepinephrine reuptake.[4] While this compound does possess weak monoamine reuptake inhibitory properties, its antagonist activity at 5-HT2 receptors is considered a key contributor to its antidepressant effects.[1][3] Furthermore, research suggests that chronic administration of this compound may lead to downstream effects on the dopaminergic system, which are implicated in its therapeutic action.[5]
dot
Caption: Proposed mechanism of action for this compound.
Preclinical Efficacy in Behavioral Models of Depression
The antidepressant-like effects of this compound have been primarily evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents. These tests are widely accepted screening tools for potential antidepressant compounds, with a reduction in immobility time being indicative of an antidepressant-like effect.[6]
Forced Swim Test (FST)
Multiple studies have demonstrated that this compound significantly reduces immobility time in the FST in both mice and rats, an effect shared with the classic TCA, imipramine.[1] One study involving chronic administration of this compound (10 mg/kg, i.p., for 21 days) to rats reported a marked reduction in immobility in the behavioral "despair" test.[5] This effect was linked to an enhancement of dopamine metabolism in the frontal cortex and striatum.[5] Another study in mice found that the anti-immobility effect of this compound in the FST was potentiated by the ATP-sensitive potassium (K-ATP) channel blocker, glyburide, suggesting an interaction with ion channel function.[7]
References
- 1. Antidepressant action of imipramine and this compound in mice is enhanced by inhibitors of enkephalin-degrading peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chronic treatment with this compound reduces immobility of rats in the behavioural 'despair' test by activating dopaminergic mechanisms in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive effects of glyburide and antidepressants in the forced swimming test: evidence for the involvement of potassium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iprindole: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of iprindole, a tricyclic antidepressant, intended for researchers, scientists, and drug development professionals. Due to its environmental impact, adherence to these procedures is critical to ensure safety and regulatory compliance.
Hazard Assessment and Regulatory Classification
This compound presents conflicting classifications in safety data sheets (SDS). While some sources may not classify it as a hazardous substance, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to this aquatic toxicity, this compound must be managed as a pharmaceutical waste that poses an environmental risk, even if it is not formally listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Improper disposal, such as drain disposal, is strictly prohibited to prevent contamination of water systems.[1][2]
This compound Disposal Decision Matrix
The following table summarizes the key considerations and recommended actions for the disposal of this compound and its associated waste.
| Waste Type | Key Considerations | Recommended Disposal Method |
| Unused or Expired this compound (Pure Compound) | High concentration of active pharmaceutical ingredient (API). Very toxic to aquatic life. | Dispose of as non-hazardous pharmaceutical waste designated for incineration. Do not dispose of in regular trash or down the drain. |
| Contaminated Labware (e.g., glassware, plasticware) | May contain residual amounts of this compound. | Decontaminate if possible. Otherwise, dispose of in a designated pharmaceutical waste container for incineration. |
| Personal Protective Equipment (PPE) (e.g., gloves, lab coats) | May be contaminated with this compound powder or solutions. | Dispose of in a designated pharmaceutical waste container for incineration. |
| Aqueous Solutions Containing this compound | Direct disposal to the sewer system is prohibited due to aquatic toxicity. | Collect in a clearly labeled, sealed, and leak-proof waste container. Arrange for disposal via a licensed hazardous waste contractor for incineration. |
| Empty Stock Vials | May contain trace amounts of this compound powder. | Triple-rinse with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as chemical waste for proper disposal. The clean, empty vial can then be disposed of in the regular trash. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
3.2. Segregation of this compound Waste
-
All waste materials contaminated with this compound, including the pure compound, contaminated labware, and PPE, must be segregated from regular trash.
-
Use a designated, clearly labeled, and sealed waste container for all this compound waste. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."
3.3. Management of Spills
In the event of an this compound spill:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material and any contaminated debris into the designated this compound waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or methanol) and collect the cleaning materials as chemical waste.
3.4. Final Disposal
-
Store the sealed this compound waste container in a secure, designated area away from incompatible materials.
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure the final disposal method is high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.
Experimental Protocols
Currently, there are no standardized, peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest method of disposal is incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
